molecular formula C22H21NO2S B555381 S-Trityl-L-cysteine CAS No. 2799-07-7

S-Trityl-L-cysteine

Cat. No.: B555381
CAS No.: 2799-07-7
M. Wt: 363.5 g/mol
InChI Key: DLMYFMLKORXJPO-FQEVSTJZSA-N
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Description

S-Trityl-L-cysteine (STLC) is a synthetic small molecule initially identified for its potent inhibition of human mitotic kinesin Eg5 (KIF11), a motor protein critical for spindle assembly during mitosis . STLC exhibits ATP-noncompetitive and reversible binding to Eg5, inducing mitotic arrest and apoptosis in cancer cells. Its antiproliferative activity was highlighted in the NCI 60 tumor cell line screen, with a half-maximal growth inhibition (GI₅₀) of 1.3 µM . Despite its efficacy, STLC faces pharmacokinetic challenges due to its zwitterionic structure, leading to poor water solubility and bioavailability .

Properties

IUPAC Name

(2R)-2-amino-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYFMLKORXJPO-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2799-07-7
Record name S-Trityl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2799-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Tritylthio-L-alanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteine, S-(triphenylmethyl)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.445
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Preparation Methods

Trifluoroacetic Acid (TFA)-Mediated Synthesis

Procedure :

  • L-Cysteine (0.005 mol) and triphenylmethanol (0.005 mol) are combined in trifluoroacetic acid (TFA, 15 mL).

  • The mixture is stirred at room temperature for 15 minutes.

  • TFA is removed under reduced pressure, and the residue is neutralized with aqueous sodium acetate.

  • The product is isolated via filtration and washed with ether to yield this compound.

Key Data :

  • Yield : 85–90%

  • Melting Point : 177–179°C

  • Optical Rotation : [α]D25=+16.1°[α]_D^{25} = +16.1° (c = 2 in 0.1 N NaOH)

  • Purity : >95% by NMR analysis

Mechanistic Insight :
TFA protonates triphenylmethanol, generating a trityl carbocation (Ph3C+Ph_3C^+). The thiolate anion of cysteine attacks this electrophilic center, forming the S-trityl bond. The mild reaction conditions (room temperature, short duration) minimize racemization.

Hydrogen Halide/Acetic Acid Systems

Alternative protocols employ hydrogen bromide (HBr) or hydrogen chloride (HCl) in acetic acid:

  • HBr/AcOH Method :

    • L-Cysteine and TrOH are heated at 40°C in HBr/AcOH for 1 hour.

    • Post-reaction, the acid is distilled off, and the product is neutralized.

    • Yield : 58% after distillation; negligible without acid removal.

  • HCl/AcOH Method :

    • Similar conditions (4 hours at 40°C) yield 94% crude product, though with slightly lower enantiomeric purity ([α]D28=+15.6°[α]_D^{28} = +15.6°).

Trade-offs :

  • HBr/AcOH : Higher racemization risk due to prolonged heating.

  • TFA : Superior enantiocontrol but requires careful handling of corrosive reagents.

Resolution of Racemization Challenges

Racemization during synthesis remains a critical concern, particularly in methods involving elevated temperatures or strong acids. The patent CN113214123A highlights that even minor epimerization (e.g., during amidation) necessitates resolution steps, such as diastereomeric salt formation with L-dibenzoyl tartaric acid. For this compound itself, the choice of acid catalyst and reaction duration are pivotal:

Acid CatalystTemperature (°C)Time (h)ee (%)
TFA250.25>99
HBr/AcOH401~95
HCl/AcOH404~90

Data synthesized from

Scalability and Industrial Considerations

Solvent and Reagent Selection

  • Tetrahydrofuran (THF) : Used in patent methods for intermediate solubilization but less common in cysteine tritylation.

  • Dimethylformamide (DMF) : Employed in later stages (e.g., Fmoc deprotection) but avoided in initial tritylation due to side reactions.

Environmental and Cost Factors

  • TFA vs. HBr/AcOH : TFA’s corrosivity and environmental impact necessitate specialized equipment, whereas HBr/AcOH systems are cheaper but less efficient.

  • Waste Streams : Neutralization of acidic byproducts generates large volumes of saline waste, complicating large-scale production.

Analytical Characterization

Spectroscopic Validation

  • 1H^1H NMR : Key peaks include aromatic protons (δ 7.2–7.4 ppm, 15H from trityl) and cysteine backbone signals (δ 4.2–4.3 ppm, α-CH).

  • Chiral HPLC : Modern methods confirm ee >99% when using TFA, whereas HBr/AcOH yields show minor D-enantiomer contamination.

Comparative Data for Synthetic Batches

BatchMethodYield (%)ee (%)Purity (%)
ATFA8999.499.6
BHBr/AcOH5895.298.1
CHCl/AcOH9490.897.3

Adapted from

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium/naphthalene in tetrahydrofuran.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: L-Cysteine and trityl derivatives.

    Substitution: Substituted cysteine derivatives.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group
S-Trityl-L-cysteine is widely utilized as a protecting group for cysteine residues during peptide synthesis. This allows researchers to selectively modify peptides without affecting other functional groups. The use of protecting groups is crucial in synthesizing complex peptides where specific modifications are needed while preserving the integrity of the peptide backbone .

Drug Development

Mitotic Inhibition
this compound has been identified as a reversible, tight-binding inhibitor of the human kinesin Eg5, which is essential for mitotic progression. Research indicates that this compound effectively inhibits cell cycle progression specifically in the M phase, blocking cells from forming bipolar spindles necessary for cell division. This property makes it a promising candidate for developing anti-cancer drugs targeting mitotic pathways .

Antitumor Activity
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells and inhibits tumor growth in various cancer models. Its ability to mediate cell cycle arrest and apoptosis highlights its potential as an effective therapeutic agent against tumors .

Bioconjugation

Linking Peptides to Biomolecules
Researchers utilize this compound in bioconjugation strategies to link peptides with various biomolecules. This is essential for creating targeted therapies and diagnostics, particularly in personalized medicine where specific targeting of cancer cells can enhance treatment efficacy .

Protein Engineering

Designing Novel Proteins
The compound aids in the design and engineering of novel proteins with enhanced properties such as increased stability or improved binding affinity. By utilizing this compound in the synthesis of these proteins, researchers can create more effective therapeutic agents for various diseases .

Research in Cancer Therapeutics

Inhibition of Cancer Cell Growth
One prominent application of this compound is its role in synthesizing peptides that inhibit cancer cell growth. Studies have shown that compounds derived from this compound exhibit potent antiproliferative effects against various cancer cell lines, including breast and cervical cancer cells .

Case Study: Antiproliferative Compounds
Research involving derivatives of this compound has indicated that certain compounds demonstrate significant DNA cleavage activity at low concentrations, further enhancing their potential as anti-cancer agents. These studies suggest that modifications to the trityl group can lead to improved biological activity against cancer cells .

Summary Table of Applications

Application AreaKey Findings
Peptide SynthesisServes as a protecting group for cysteine residues, essential for selective modifications
Drug DevelopmentInhibits Eg5 kinesin, blocking mitotic progression; potential anti-cancer agent
BioconjugationFacilitates linking peptides to biomolecules for targeted therapies
Protein EngineeringAids in designing proteins with enhanced stability and binding affinity
Cancer TherapeuticsInduces apoptosis and inhibits growth in various cancer cell lines

Comparison with Similar Compounds

Research Findings and Clinical Implications

STLC’s Unique Advantages

  • Selectivity : STLC’s allosteric Eg5 inhibition avoids ATP-binding site mutations common in ATP-competitive inhibitors .
  • Synergy with Taxanes : Preclinical studies suggest STLC enhances paclitaxel efficacy in multidrug-resistant models .

Biological Activity

S-Trityl-L-cysteine (STLC) is an organosulfur compound that has garnered significant attention for its biological activity, particularly in the context of cancer therapy. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential as a therapeutic agent.

Overview of this compound

This compound is a derivative of cysteine, characterized by the presence of a trityl group. This modification enhances its biological activity, particularly as an inhibitor of mitotic kinesin Eg5, which plays a crucial role in cell division. STLC's ability to disrupt mitosis positions it as a promising candidate for cancer treatment.

The primary mechanism through which STLC exerts its anticancer effects is by inhibiting Eg5, a motor protein essential for the formation of the mitotic spindle. By preventing proper spindle assembly, STLC induces mitotic arrest and apoptosis in cancer cells.

  • Inhibition of Eg5 : STLC has been shown to inhibit both basal ATPase activity (IC50 = 1 mM) and microtubule-activated ATPase activity (IC50 = 140 nM) of Eg5 .
  • Cell Cycle Arrest : In HeLa cells, STLC induces mitotic arrest with an IC50 of 700 nM . This arrest occurs primarily at the G2/M phase, leading to increased apoptosis rates in treated cells.

Antitumor Effects

Numerous studies have documented the antitumor effects of STLC across various cancer types:

  • Neuroblastoma : In vitro studies demonstrated that STLC treatment led to apoptosis and cell cycle arrest in neuroblastoma cell lines (SK-N-SH and SH-SY5Y). The percentage of apoptotic cells increased significantly with higher concentrations of STLC .
  • Chronic Myelogenous Leukemia (CML) : STLC induces cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspase 3, resulting in apoptosis in CML cells .

Case Studies

  • Study on Neuroblastoma :
    • Objective : Investigate the effects of STLC on neuroblastoma cell lines.
    • Findings : STLC caused significant apoptosis and cell cycle arrest at concentrations as low as 5 µmol/L. The expression levels of Eg5 decreased in a dose-dependent manner .
  • Study on CML Cells :
    • Objective : Assess the apoptotic mechanisms induced by STLC.
    • Findings : Treatment with STLC resulted in PARP cleavage and caspase activation, indicating a clear apoptotic pathway activation .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of STLC derivatives has revealed insights into enhancing its efficacy:

  • Modifications to the amino and carboxyl groups can significantly affect the inhibitory activity against Eg5 and other targets such as SIRT2 .
  • For instance, derivatives like TH-3 have shown superior potency compared to STLC itself, with an IC50 value significantly lower than that of STLC .

Comparative Efficacy

The following table summarizes key findings related to the biological activity and potency of this compound compared to its derivatives:

CompoundTargetIC50 ValueMechanism
This compound (STLC)Eg5140 nMInhibition of mitotic spindle formation
TH-3SIRT20.21 μMInhibition via binding interactions
STC4SIRT29.5 μMModified binding affinity

Q & A

Q. What is the molecular mechanism by which S-Trityl-L-cysteine (STLC) inhibits mitotic kinesin Eg5 (KSP)?

STLC binds reversibly to the L5 allosteric binding site of Eg5, disrupting its ATPase activity and preventing bipolar spindle formation. This inhibition blocks mitotic progression, leading to cell cycle arrest in metaphase. Key studies using ATPase inhibition assays (IC₅₀ = 1 μM for basal activity; 140 nM for microtubule-activated ATPase) and cellular models (e.g., HeLa cells) confirm its selective action . Structural analyses via docking modeling further elucidate its binding interactions .

Q. What experimental approaches validate the specificity of STLC in targeting mitotic kinesins?

Specificity is validated through:

  • Cell-based assays : STLC induces mitotic arrest (IC₅₀ = 700 nM in HeLa cells) without toxicity to interphase cells .
  • Comparative inhibition studies : STLC shows no significant activity against other kinesins (e.g., Kif28) or non-mitotic cellular processes .
  • Affinity matrix analysis : Confirms direct interaction with Eg5 using biochemical pull-down assays .

Q. How should researchers standardize in vitro assays for STLC’s ATPase inhibition activity?

Use purified Eg5 protein in ATPase activity assays with the following parameters:

  • Buffer conditions : 25 mM HEPES (pH 7.4), 2 mM MgCl₂, 1 mM ATP.
  • Microtubule stimulation : Pre-polymerized tubulin (10 μM) to activate Eg4.
  • Detection : Malachite green phosphate assay for quantitation . Include controls with known inhibitors (e.g., monastrol) to validate assay reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for STLC across different assay systems?

Variability arises from differences in:

  • Protein purity : Ensure Eg5 is >90% pure via SDS-PAGE.
  • Microtubule dynamics : Standardize tubulin polymerization protocols.
  • Cellular permeability : Account for cell line-specific transport mechanisms (e.g., HCT116 vs. K562 cells) . Cross-validate findings using orthogonal methods, such as fluorescence polarization or surface plasmon resonance (SPR) .

Q. What structural modifications enhance the potency of STLC derivatives as KSP inhibitors?

Modifications to the trityl group improve binding affinity:

  • Fused phenyl rings : Derivatives with two fused phenyls exhibit nanomolar-range inhibition (e.g., KSP IC₅₀ = 15 nM) .
  • Substituent positioning : Electron-withdrawing groups at the para position enhance allosteric interactions .
  • Prodrug strategies : Esterification of the carboxyl group improves cellular uptake in xenograft models .

Q. What in vivo models best demonstrate the antitumor efficacy of STLC and its derivatives?

  • Xenograft models : HCT116 colorectal cancer xenografts show significant tumor growth suppression (e.g., 60% reduction at 50 mg/kg dosing) .
  • Pharmacodynamic markers : Monitor mitotic arrest via phospho-histone H3 staining in tumor biopsies .
  • Toxicity profiling : Assess off-target effects in non-proliferative tissues (e.g., liver, kidney) to confirm selectivity .

Q. How can researchers address discrepancies between STLC’s in vitro potency and in vivo efficacy?

Optimize:

  • Pharmacokinetics : Modify solubility via PEGylation or nanoparticle encapsulation .
  • Dosing schedules : Intermittent dosing to mitigate toxicity while maintaining mitotic blockade .
  • Combination therapies : Pair STLC with microtubule-targeting agents (e.g., paclitaxel) for synergistic effects .

Methodological Considerations

Q. What analytical techniques are critical for characterizing STLC’s purity and stability in experimental workflows?

  • HPLC-MS : Quantify purity (>97%) and detect degradation products .
  • NMR spectroscopy : Confirm structural integrity, particularly the trityl-cysteine bond .
  • Stability studies : Assess pH-dependent hydrolysis (e.g., in cell culture media at 37°C) .

Q. How should researchers design dose-response studies to account for STLC’s cell cycle-specific activity?

  • Time-course experiments : Treat cells for 24–48 hours to capture mitotic arrest.
  • Synchronized cultures : Use nocodazole or thymidine block to enrich mitotic populations .
  • Flow cytometry : Quantify G2/M phase accumulation via propidium iodide staining .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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